(2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride (2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13438256
InChI: InChI=1S/C8H11ClN4.ClH/c9-8-11-4-2-7(13-8)12-6-1-3-10-5-6;/h2,4,6,10H,1,3,5H2,(H,11,12,13);1H/t6-;/m0./s1
SMILES: C1CNCC1NC2=NC(=NC=C2)Cl.Cl
Molecular Formula: C8H12Cl2N4
Molecular Weight: 235.11 g/mol

(2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride

CAS No.:

Cat. No.: VC13438256

Molecular Formula: C8H12Cl2N4

Molecular Weight: 235.11 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride -

Specification

Molecular Formula C8H12Cl2N4
Molecular Weight 235.11 g/mol
IUPAC Name 2-chloro-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine;hydrochloride
Standard InChI InChI=1S/C8H11ClN4.ClH/c9-8-11-4-2-7(13-8)12-6-1-3-10-5-6;/h2,4,6,10H,1,3,5H2,(H,11,12,13);1H/t6-;/m0./s1
Standard InChI Key YCLUYBSVMZCWIT-RGMNGODLSA-N
Isomeric SMILES C1CNC[C@H]1NC2=NC(=NC=C2)Cl.Cl
SMILES C1CNCC1NC2=NC(=NC=C2)Cl.Cl
Canonical SMILES C1CNCC1NC2=NC(=NC=C2)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 4-position with an (S)-pyrrolidin-3-yl-amine group and at the 2-position with a chlorine atom. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development . The stereochemistry at the pyrrolidine’s 3-position (S-configuration) influences its interaction with biological targets, as enantioselectivity is common in receptor-ligand binding.

Table 1: Key Physicochemical Parameters

PropertyValue/Description
Molecular FormulaC₉H₁₂ClN₅·HCl
Molecular Weight278.15 g/mol
log P (Predicted)1.82 (Consensus)
Solubility (Water)>10 mg/mL (Hydrochloride salt)
pKa (Amine)~8.5 (Estimated)

The log P value, indicative of lipophilicity, aligns with pyrimidine derivatives reported in analogous structures . The SILICOS-IT solubility model predicts moderate aqueous solubility for the freebase form, which improves significantly upon salt formation .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves coupling a 2-chloro-4-pyrimidinyl intermediate with a chiral pyrrolidine amine. A representative protocol, adapted from palladium-catalyzed cross-coupling methodologies , proceeds as follows:

  • Salt Formation:
    Treating the freebase with hydrochloric acid in a polar solvent (e.g., ethanol) precipitates the hydrochloride salt.

Spectroscopic Characterization

  • ¹H NMR: Key signals include:

    • Pyrimidine H-5: δ 8.7–8.9 ppm (d, J = 5.1 Hz)

    • Pyrrolidine H-3: δ 3.1–3.3 ppm (m, stereochemistry-dependent)

  • LC-MS: [M+H]⁺ = 192.1 (freebase); 278.1 (hydrochloride)

Pharmacological Profile

Target Engagement and Selectivity

Pyrimidine derivatives exhibit affinity for kinases, GPCRs, and epigenetic regulators. The chlorine atom enhances electrophilicity, potentially enabling covalent binding to cysteine residues in targets like Bruton’s tyrosine kinase (BTK) . The chiral pyrrolidine may confer selectivity toward enantiomer-sensitive receptors, such as adrenergic or dopamine receptors.

Table 2: Predicted Pharmacokinetic Properties

ParameterPrediction
GI AbsorptionHigh
BBB PermeabilityModerate
CYP1A2 InhibitionYes (Competitive)
Plasma Protein Binding~85%

Applications in Drug Discovery

Kinase Inhibitor Development

The pyrimidine scaffold is prevalent in kinase inhibitors (e.g., imatinib). This compound’s 2-chloro substitution could serve as a hinge-binding motif in ATP-competitive inhibitors, while the pyrrolidine amine may optimize solubility and pharmacokinetics .

Antibacterial Agents

Chlorinated pyrimidines exhibit antibacterial activity by targeting dihydrofolate reductase (DHFR). The hydrochloride salt form enhances membrane permeability in Gram-negative pathogens .

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